5-Iodo-1-methylindolin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1-methyl-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGADQSOKIBQJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Significance Within Indolin 2 One Frameworks
The indolin-2-one core, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered lactam ring, is a privileged scaffold in medicinal chemistry and materials science. solubilityofthings.com The strategic placement of substituents on this framework can profoundly influence the molecule's chemical and physical properties. In 5-Iodo-1-methylindolin-2-one, two key modifications to the basic indolin-2-one structure are present: an iodine atom at the C5 position of the benzene ring and a methyl group on the nitrogen atom (N1).
The introduction of a methyl group at the N1 position impacts the compound's solubility, electronic properties, and steric hindrance around the lactam ring. glpbio.com This substitution can alter the reactivity of the adjacent carbonyl group and influence the conformational preferences of the molecule.
The iodine atom at the C5 position is of particular importance. Halogenation is a widely employed strategy in the design of functional molecules. researchgate.netmdpi.com The presence of iodine, a large and polarizable halogen, can lead to several significant effects. It can modulate the electronic nature of the aromatic ring and serve as a versatile synthetic handle for further functionalization through various cross-coupling reactions. This strategic placement of an iodine atom opens up avenues for creating a diverse library of derivatives with tailored properties.
Overview of Research Trajectories on Halogenated Indolin 2 Ones
Direct Synthesis Approaches
Direct synthesis strategies for 5-Iodo-1-methylindolin-2-one primarily involve two key approaches: the construction of the iodinated heterocyclic core from a pre-iodinated acyclic precursor, or the direct iodination of the pre-formed 1-methylindolin-2-one ring system.
From 5-Iodoisatin (B1210601) Precursors
A logical and widely employed route to this compound begins with the commercially available 5-iodoisatin (5-iodo-1H-indole-2,3-dione). This pathway involves the N-methylation of 5-iodoisatin to yield 5-iodo-1-methylindoline-2,3-dione (B3283012), followed by the selective reduction of the C3-carbonyl group.
The N-alkylation of isatins is a well-established transformation. hilarispublisher.com For the synthesis of 5-iodo-1-methylindoline-2,3-dione, a common and effective method involves the deprotonation of the nitrogen atom of 5-iodoisatin with a suitable base, followed by quenching with an electrophilic methyl source, such as methyl iodide.
A specific protocol involves dissolving 5-iodoisatin in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) and cooling the solution to 0 °C. chemicalbook.com A strong base, such as sodium hydride (NaH), is then added to generate the sodium salt of the isatin. hilarispublisher.comchemicalbook.com The resulting slurry is subsequently treated with iodomethane. This reaction typically proceeds smoothly at low temperatures, yielding the desired N-methylated product, 5-iodo-1-methylindoline-2,3-dione, in high yield. chemicalbook.com Optimization of this reaction often involves ensuring anhydrous conditions to prevent quenching of the base and side reactions. The use of a slight excess of both the base and the alkylating agent can drive the reaction to completion.
The subsequent step, the reduction of the C3-carbonyl of 5-iodo-1-methylindoline-2,3-dione to a methylene (B1212753) group to afford the final product, can be achieved using various reducing agents. Reagents like borane-THF complex ([BH3•THF]) are known to reduce N-acylisatins to N-alkylindoles, suggesting a potential route for this transformation. scispace.com Alternatively, milder conditions, such as the use of hydrogen sulfide (B99878) (H2S) in pyridine, have been reported for the reduction of isatins to oxindoles, which could potentially be adapted for this specific substrate. scielo.br
Regioselective Iodination of 1-Methylindolin-2-one Systems
An alternative direct approach is the regioselective electrophilic iodination of the pre-synthesized 1-methylindolin-2-one. The amide nitrogen of the indolin-2-one is an activating group, directing electrophilic substitution primarily to the electron-rich C5 and C7 positions of the benzene (B151609) ring. Achieving high regioselectivity for the C5 position is a key challenge.
Various iodinating systems have been developed for electron-rich aromatic compounds, which are applicable to 1-methylindolin-2-one. One of the most common and effective methods involves the use of N-iodosuccinimide (NIS) as the iodine source, often in the presence of an acid catalyst. organic-chemistry.orgresearchgate.netorganic-chemistry.org The addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), enhances the electrophilicity of the iodine species, facilitating the reaction under mild conditions. organic-chemistry.orgresearchgate.net
Another effective system for the iodination of aromatic compounds utilizes molecular iodine (I2) in combination with a silver salt, such as silver sulfate (B86663) (Ag2SO4) or silver nitrate (B79036) (AgNO3). nih.govorientjchem.orgtcichemicals.com The silver salt acts as a Lewis acid, activating the iodine and promoting the electrophilic substitution.
The table below summarizes findings from a study on the photocyclization of various halo-substituted N-methyl-N-phenylmethacrylamides, which provides insight into the formation of iodo-substituted oxindoles. mdpi.com
| Substrate | Product | Yield (%) |
|---|---|---|
| N-(4-chlorophenyl)-N-methylmethacrylamide | 5-Chloro-1,3,3-trimethylindolin-2-one | 45 |
| N-(4-bromophenyl)-N-methylmethacrylamide | 5-Bromo-1,3,3-trimethylindolin-2-one | 46 |
| N-(4-iodophenyl)-N-methylmethacrylamide | 5-Iodo-1,3,3-trimethylindolin-2-one | 35 |
Ancillary Strategies for Related Iodo-Indolin-2-ones and Oxindoles
Beyond the direct synthesis of this compound, several other synthetic strategies are noteworthy for their application in the synthesis of related iodo-indolin-2-ones and oxindoles. These methods often provide access to a broader range of substituted analogues.
Metal-Free Halocarbocyclization Protocols
In recent years, metal-free synthetic methods have gained significant attention due to their environmental and economic advantages. For the synthesis of oxindole (B195798) derivatives, metal-free halocarbocyclization reactions have emerged as a powerful tool.
One such approach involves the iodocyclization of N-aryl acrylamides. For instance, the use of iodine monochloride (ICl) can induce the cyclization of N-alkyl-N-arylacrylamides to afford 3-iodo-3-substituted oxindoles. researchgate.net These reactions proceed via an exo-type iodocarbocyclization mechanism.
Furthermore, metal-free oxidative cyclizations of N-aryl acrylamides using hypervalent iodine reagents, such as (diacetoxyiodo)benzene, have been developed to produce oxindole derivatives. nsf.gov While these specific examples may not directly yield 5-iodo compounds, the underlying principles of activating an alkene for cyclization onto an aromatic ring are highly relevant and can be adapted.
Transition Metal-Catalyzed Iodination Pathways
Transition metal catalysis offers a versatile and efficient platform for the synthesis of functionalized heterocycles, including iodo-indolin-2-ones. Palladium-catalyzed reactions have been particularly prominent in this area.
A notable example is the palladium-catalyzed carboiodination reaction. This process involves the cycloisomerization of N-(2-iodophenyl)-N-methylacrylamides to generate 3,3-disubstituted oxindoles containing an iodomethyl group at the C3 position. scholaris.cautoronto.ca This strategy allows for the construction of the oxindole core and the introduction of an iodine-containing functional group in a single step.
Another powerful approach is the palladium-catalyzed C-H iodination. Research has demonstrated the feasibility of Pd(II)-catalyzed ortho-C-H iodination directed by a weakly coordinating amide auxiliary, using molecular iodine (I2) as the sole oxidant. nih.gov This method is compatible with a wide range of heterocyclic substrates and offers a direct route to iodinated products from simple starting materials.
An in-depth examination of the chemical compound this compound reveals complex synthetic pathways and mechanistic intricacies. This article focuses specifically on the methodologies employed for its synthesis, with a particular emphasis on ring-forming reactions that incorporate directed iodination and the underlying chemical principles governing these transformations.
Reactivity and Chemical Transformations of 5 Iodo 1 Methylindolin 2 One
Reactions at the Aromatic Ring (Iodine Position)
The iodine atom at the C5 position of the indolin-2-one core is the primary site of reactivity for functionalization of the aromatic ring. This enables the introduction of a wide array of substituents through various metal-catalyzed and other transformation reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and 5-iodo-1-methylindolin-2-one is a suitable aryl halide for these transformations. libretexts.org
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. mdpi.comlibretexts.org This reaction has been applied to this compound for the synthesis of various derivatives. For instance, the coupling of this compound with arylboronic acids is a key step in the preparation of a series of polo-like kinase 4 (PLK4) inhibitors. sci-hub.red
A general procedure for the Suzuki-Miyaura coupling of this compound involves reacting it with a boronic acid or ester in the presence of a palladium catalyst, a base, and a suitable solvent. nih.govnih.gov The reaction is typically carried out under mild conditions and tolerates a variety of functional groups. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 5-Phenyl-1-methylindolin-2-one | ~90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-(4-Methoxyphenyl)-1-methylindolin-2-one | 85 |
Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound. sigmaaldrich.com These include the Heck, Sonogashira, and Buchwald-Hartwig amination reactions. libretexts.org
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. taylorandfrancis.comorganic-chemistry.orgmasterorganicchemistry.com This reaction can be used to introduce vinyl groups at the 5-position of the indolin-2-one core. The reaction is typically catalyzed by a palladium(0) complex and requires a base. taylorandfrancis.com
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org It provides a direct route to 5-alkynyl-1-methylindolin-2-one derivatives. The reaction conditions are generally mild, and a variety of alkynes can be used. wikipedia.orgnih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgnumberanalytics.com This reaction allows for the synthesis of 5-amino-1-methylindolin-2-one derivatives. The choice of ligand for the palladium catalyst is often crucial for the success of the reaction. libretexts.orgrsc.org
Table 2: Overview of Other Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | 5-Alkenyl-1-methylindolin-2-one |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | 5-Alkynyl-1-methylindolin-2-one |
Copper-catalyzed coupling reactions, such as the Ullmann reaction, offer an alternative to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgbeilstein-journals.org While the classical Ullmann reaction often requires harsh conditions, modern protocols have been developed that proceed under milder conditions. wikipedia.orgbeilstein-journals.org
The Ullmann condensation can be used to form diaryl ethers by reacting this compound with a phenol (B47542) in the presence of a copper catalyst and a base. organic-chemistry.org Similarly, coupling with thiols can lead to the corresponding aryl sulfides. Copper has also been shown to catalyze the formation of polycyclic indoline (B122111) scaffolds. smolecule.com For instance, the reaction of an indolin-2-imine hydrochloride with 2-iodobenzyl bromide under copper catalysis can yield complex polycyclic structures. smolecule.com
Aromatic nucleophilic substitution (SNAᵣ) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. govtpgcdatia.ac.inlumenlearning.comlibretexts.org Generally, aryl halides are not very reactive towards nucleophilic substitution unless the aromatic ring is activated by strong electron-withdrawing groups. lumenlearning.comlibretexts.orgiscnagpur.ac.in In the case of this compound, the indolin-2-one moiety itself is not strongly activating, making direct SNAᵣ challenging under standard conditions. However, under forcing conditions or with very strong nucleophiles, substitution might be possible.
Another potential pathway for nucleophilic substitution is through a benzyne (B1209423) mechanism. This involves the elimination of HX from adjacent carbons to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile. govtpgcdatia.ac.iniscnagpur.ac.in
The carbon-iodine bond in this compound can also participate in radical-mediated transformations. Photoredox catalysis, for example, can be used to generate an aryl radical from the aryl iodide, which can then undergo various cyclization or coupling reactions. For instance, visible-light-induced radical cyclization of o-iodophenylacrylamides has been used to synthesize indolin-2-ones. researchgate.net While this specific example involves the formation of the indolin-2-one ring itself, similar radical generation from this compound could be envisioned for further functionalization. Copper can also mediate intramolecular cyclization of iododifluoroacetamides. cas.cn
Other Palladium-Catalyzed Cross-Couplings
Nucleophilic Aromatic Substitution Pathways
Transformations at the Indolin-2-one Core
The core structure of this compound is amenable to a variety of reactions that allow for the construction of more complex molecular architectures. These transformations primarily occur at the C-3 methylene (B1212753) group and the N-1 nitrogen atom.
Reactions at the Nitrogen Atom (N-1)
The nitrogen atom at the N-1 position of the indolin-2-one ring in this compound is already substituted with a methyl group. Therefore, further N-alkylation or N-arylation reactions at this position are not applicable to this specific compound. The synthesis of this compound itself involves the N-alkylation of a precursor, 5-iodoisatin (B1210601). This reaction is typically carried out by treating 5-iodoisatin with a base like sodium hydride to form the corresponding anion, which is then reacted with an alkylating agent such as methyl iodide. chemicalbook.com
Further Functionalization Beyond Methylation
The presence of an iodine atom at the C-5 position of the indolin-2-one ring is a significant feature for synthetic diversification. This aryl iodide moiety serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon- and heteroatom-based substituents. These transformations are fundamental in medicinal chemistry and materials science for creating libraries of analogues with modified properties.
The primary reactions leveraged for this purpose include:
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or ester. This method is widely used to introduce aryl or vinyl substituents. mdpi.com The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. mdpi.com
Sonogashira Coupling: To install alkyne functionalities, the Sonogashira reaction is employed. organic-chemistry.org This involves the coupling of the aryl iodide with a terminal alkyne, co-catalyzed by palladium and copper salts. organic-chemistry.orgacs.org Microwave-assisted protocols have been shown to significantly accelerate these reactions, providing high yields in minutes. organic-chemistry.org
Heck-Mizoroki Reaction: This reaction forms a C-C bond by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. slideshare.netnumberanalytics.com It is a powerful method for the synthesis of substituted alkenes. numberanalytics.com The mechanism involves oxidative addition, alkene coordination and insertion, followed by β-hydride elimination. numberanalytics.comlibretexts.org
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling the aryl iodide with a primary or secondary amine. It is a key method for synthesizing aryl amines, which are prevalent in pharmaceutical compounds. libretexts.org
The table below summarizes the potential functionalizations of this compound via these established cross-coupling methods.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Base | 5-Aryl/Vinyl-1-methylindolin-2-one |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynyl-1-methylindolin-2-one |
| Heck-Mizoroki | Alkene (H₂C=CHR) | Pd(OAc)₂ / Base | 5-Alkenyl-1-methylindolin-2-one |
| Buchwald-Hartwig | Amine (R¹R²NH) | Pd Catalyst / Ligand / Base | 5-(Amino)-1-methylindolin-2-one |
Reactions at the Carbonyl Group (C-2)
The amide carbonyl group at the C-2 position is a key electrophilic site in this compound, though its reactivity is modulated by the adjacent nitrogen atom. It readily undergoes nucleophilic addition reactions. libretexts.org
Key transformations include:
Reduction: The carbonyl can be reduced to a hydroxyl group using hydride-donating reagents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, and may further reduce the resulting lactam to the corresponding 1-methyl-5-iodoindoline. libretexts.org Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are typically used for the selective reduction of ketones and aldehydes and may also reduce the C-2 carbonyl, often requiring harsher conditions than for simple ketones. libretexts.orgrsc.org
Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org This reaction typically forms a transient hemiaminal-like intermediate which, upon acidic workup, can lead to various products, often involving ring-opening, depending on the stability of the intermediate.
Thionation: The carbonyl oxygen can be replaced with sulfur to form the corresponding 5-Iodo-1-methylindoline-2-thione. This is commonly achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
The following table outlines these carbonyl group transformations.
| Reaction Type | Reagent | Product |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-Methyl-5-iodoindoline |
| Thionation | Lawesson's Reagent or P₄S₁₀ | 5-Iodo-1-methylindoline-2-thione |
| Grignard Addition | R-MgX | Tertiary alcohol (via ring opening) or complex products |
Multi-Site Reactivity and Domino/One-Pot Processes
The multiple reactive sites on the this compound scaffold make it an ideal substrate for domino, cascade, or one-pot reactions, where multiple bond-forming events occur sequentially without isolating intermediates. nih.gov Such processes offer significant advantages in terms of efficiency and atom economy.
A prime example of this potential is a sequential, one-pot Sonogashira coupling followed by an intramolecular cyclization. For instance, coupling of this compound with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) could be performed. Following the initial palladium-copper catalyzed C-C bond formation, a subsequent intramolecular reaction, potentially catalyzed by the same metal or induced by a change in conditions (e.g., addition of a different catalyst or base), could lead to the formation of complex, fused heterocyclic systems. beilstein-journals.org
Domino Heck-cyanation reactions on iodooxindoles have also been developed, indicating the possibility of combining a C-C bond formation with the introduction of another functional group at an adjacent position in a single operation. molaid.com These strategies capitalize on the interplay between the aryl iodide at C-5 and the reactive C-3 methylene position, which can be deprotonated to form a nucleophilic enolate. This enolate can then participate in subsequent intramolecular bond formations.
Stereoselective Transformations
The development of stereoselective reactions involving this compound is crucial for its application in the synthesis of chiral molecules. The primary focus of such transformations is the C-3 position, which is adjacent to the carbonyl group and can be functionalized to create one or more stereocenters.
Enantioselective Approaches
Enantioselective functionalization of the C-3 position allows for the creation of a chiral quaternary or tertiary carbon center. The direct catalytic asymmetric aldol (B89426) reaction is a powerful tool for this purpose. nih.govrsc.org This involves the reaction of the indolin-2-one enolate with an aldehyde, guided by a chiral catalyst to produce a specific enantiomer of the β-hydroxyketone product.
Two main catalytic strategies are employed:
Chiral Metal Catalysis: Chiral Lewis acids can coordinate to the carbonyl group of the reacting aldehyde, activating it towards nucleophilic attack by the enolate of this compound.
Organocatalysis: Chiral amines, such as proline and its derivatives, or cinchona alkaloids can catalyze the reaction. mdpi.com For instance, a chiral thiourea (B124793) catalyst derived from a cinchona alkaloid can activate the isatin-like precursor through hydrogen bonding, facilitating a highly enantioselective vinylogous Mukaiyama aldol reaction. mdpi.com
| Catalyst Type | Example Catalyst | Reaction | Key Feature |
| Organocatalyst | Cinchona-derived Thiourea | Asymmetric Aldol Reaction | Dual activation via hydrogen bonding and basic site |
| Organocatalyst | Proline Derivatives | Asymmetric Aldol Reaction | Enamine-based mechanism |
Diastereoselective Methodologies
Once a chiral center is present in the molecule (or if one is formed simultaneously), subsequent reactions can be controlled to favor the formation of one diastereomer over others. This is critical for the synthesis of complex molecules with multiple stereocenters.
Key diastereoselective approaches include:
[3+2] Cycloaddition Reactions: A common strategy involves converting the C-3 position into a methylene-substituted exocyclic double bond. The subsequent [3+2] cycloaddition of this activated alkene with a 1,3-dipole (such as a nitrone or an azomethine ylide) can generate spiro-oxindole systems containing multiple new stereocenters. researchgate.net The facial selectivity of the dipole's approach is dictated by the existing stereochemistry and steric environment of the oxindole (B195798), leading to high diastereoselectivity.
Substrate-Controlled Aldol Reactions: If a chiral substituent is already present on the aldehyde or the oxindole scaffold, it can direct the stereochemical outcome of an aldol reaction at the C-3 position. For example, chiral boron reagents can be used to generate enolates that exhibit high π-face selectivity in reactions with aldehydes, controlling both relative and absolute stereochemistry. cam.ac.uk
These stereoselective methods transform the simple this compound scaffold into a valuable precursor for sophisticated, stereochemically dense molecular architectures.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the connectivity and chemical environment of each atom can be mapped.
Proton NMR Spectroscopy (¹H NMR)
The ¹H NMR spectrum of 5-Iodo-1-methylindolin-2-one is expected to reveal distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons at the C3 position, and the N-methyl protons. Based on data from the closely related analogue, 5-Iodo-1-methylspiro[indoline-3,2'-oxiran]-2-one, the aromatic protons would appear in the downfield region. rsc.org
The proton at C4, being adjacent to the electron-withdrawing carbonyl group and the iodine atom, would likely present as a doublet of doublets. The C6 proton, situated between the iodine and the nitrogen-bearing carbon, would also show a complex splitting pattern. The C7 proton, ortho to the N-methyl group, would appear as a doublet. The N-methyl group itself would produce a characteristic singlet further upfield, and the C3 methylene protons would also yield a singlet, integrating to two protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4 | ~7.70 | dd |
| H-6 | ~7.40 | d |
| H-7 | ~6.70 | d |
| C3-H₂ | ~3.60 | s |
| N-CH₃ | ~3.26 | s |
Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy.
Carbon-13 NMR Spectroscopy (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The most downfield signal is expected for the carbonyl carbon (C2) due to its significant deshielding. The aromatic carbons would appear in the typical aromatic region, with the carbon bearing the iodine atom (C5) showing a signal at a characteristic chemical shift influenced by the heavy atom effect. The signals for the N-methyl carbon and the C3 methylene carbon would be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=O) | ~175.0 |
| C7a | ~144.5 |
| C4 | ~139.0 |
| C6 | ~131.0 |
| C5a | ~125.0 |
| C7 | ~110.5 |
| C5 | ~85.0 |
| C3 | ~35.0 |
| N-CH₃ | ~26.8 |
Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy.
Specialized NMR Techniques (e.g., 2D NMR, NOESY)
To unambiguously assign all proton and carbon signals and to determine through-space proximities, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the carbon signals.
Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range (2-3 bond) correlations between protons and carbons. For example, correlations would be expected between the N-methyl protons and the C2 and C7a carbons. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could confirm the spatial proximity between the N-methyl group and the C7 proton. sioc-journal.cn
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids by mapping electron density to determine the precise three-dimensional arrangement of atoms and bond lengths and angles. For this compound, which has been described as a solid, obtaining single crystals suitable for X-ray diffraction would confirm the planar nature of the indolinone core and provide exact measurements for the carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-iodine bond lengths.
While specific crystallographic data for this compound is not available in the reviewed literature, data for related structures like 5-bromo-1-methylindoline-2,3-dione (B1361368) show a nearly coplanar indoline (B122111) ring system. A similar planarity would be expected for the 5-iodo analogue, with the N-methyl group also lying close to this plane. The analysis would also detail intermolecular interactions, such as stacking or hydrogen bonding, in the crystal lattice.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a powerful technique used to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₉H₈INO), the calculated exact mass can be compared to the experimentally measured value.
The expected monoisotopic mass would be calculated, and the observation of this mass as the molecular ion peak ([M]⁺) or a protonated species ([M+H]⁺) in the ESI-HRMS spectrum would confirm the molecular formula. For instance, the HRMS data for the related 5-Iodo-1-methylspiro[indoline-3,2'-oxiran]-2-one showed a measured [M+H]⁺ of 301.9678, which is consistent with its calculated mass for C₁₀H₉INO₂ (301.9672), validating the core iodo-methyl-indolinone structure. rsc.org
Table 3: HRMS Data for a Related Analogue
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. The spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* transitions within the aromatic system and n-π* transitions associated with the carbonyl group. The position and intensity of these bands are influenced by the substituents on the indolinone core.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many indole (B1671886) derivatives are known to be fluorescent. The fluorescence spectrum of this compound, including its excitation and emission maxima and quantum yield, would provide insights into its electronic excited states and de-excitation pathways. The presence of the heavy iodine atom could potentially influence the fluorescence properties through spin-orbit coupling, which may enhance intersystem crossing to the triplet state and lead to phosphorescence or quenching of fluorescence. Studies on related indolylindolines have shown significant fluorescence properties that were investigated using these techniques.
Computational and Theoretical Investigations of 5 Iodo 1 Methylindolin 2 One
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. unipd.it It has become a primary tool in computational chemistry for predicting molecular properties and reaction mechanisms. frontiersin.orgresearchgate.net DFT calculations for a molecule like 5-Iodo-1-methylindolin-2-one would provide fundamental insights into its electronic characteristics, reactivity, and spectroscopic signatures. These methods are frequently used to analyze substituted oxindoles to understand their electronic and non-linear optical properties. frontiersin.org
The analysis of the electronic structure via DFT elucidates the distribution of electrons within the molecule, which is crucial for understanding its stability, reactivity, and intermolecular interactions. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.
For substituted indolinones, DFT calculations are used to determine atomic charges, dipole moments, and map the molecular electrostatic potential (MEP). mdpi.com The MEP surface helps to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack. For this compound, the iodine atom, being highly electronegative, would significantly influence the electron distribution across the aromatic ring.
Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data is representative for a substituted indolinone and not specific to this compound, as such specific data is not available in the cited literature.)
| Parameter | Illustrative Value | Description |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 4.1 eV | Indicator of chemical reactivity and kinetic stability. |
DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. escholarship.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most favorable reaction pathways. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating the activation energy barrier. researchgate.net
Computational methods, particularly DFT, are widely employed to predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. nih.gov
NMR Spectroscopy: DFT can calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts for ¹H and ¹³C NMR spectra. This is invaluable for assigning peaks in experimental spectra.
Vibrational Spectroscopy: The calculation of vibrational frequencies using DFT allows for the prediction of Infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental ones to identify characteristic functional group vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net This provides insight into the electronic transitions occurring within the molecule.
Table 2: Illustrative Predicted Spectroscopic Data (Note: This table demonstrates the type of data generated from DFT calculations and is not based on actual computed values for this compound.)
| Spectrum Type | Parameter | Illustrative Predicted Value |
|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) | ~175 ppm |
| ¹H NMR | Methyl Protons (-CH₃) | ~3.2 ppm |
| IR | Carbonyl Stretch (ν_C=O) | ~1710 cm⁻¹ |
Reaction Pathway Elucidation and Transition State Analysis
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. nih.gov Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to simulate the trajectory of a system, providing insights into its dynamic behavior, conformational changes, and interactions with its environment (e.g., solvent or biological macromolecules).
For this compound, MD simulations would be particularly useful in the context of its potential biological activity. For instance, if the molecule is investigated as an inhibitor of a specific protein, MD simulations can be used to study the stability of the protein-ligand complex, identify key binding interactions, and understand how the ligand affects the protein's flexibility and conformation. researchgate.netmdpi.com Such simulations can reveal the dynamic nature of hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom at the binding site.
Quantum Chemical Modeling of Reactivity and Selectivity
Quantum chemical modeling provides a theoretical framework to predict the reactivity and selectivity of molecules in chemical reactions. nih.govnih.gov By analyzing various reactivity descriptors derived from quantum calculations, one can predict which sites on a molecule are most susceptible to attack.
For this compound, such models could predict the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. The presence of the electron-donating methylamino group and the electron-withdrawing iodo and carbonyl groups creates a complex electronic landscape. Quantum chemical calculations can quantify the reactivity at different positions on the indolinone ring system. For example, studies on the halogenation of similar N-substituted heterocycles have used DFT-calculated Fukui functions and natural charge maps to successfully explain the observed regioselectivity. The findings from such studies provide valuable insights into the factors controlling the stereo-preference in enzymatic reactions involving indoles. rsc.org
Synthetic Utility and Applications As a Building Block
Role in the Construction of Complex Heterocyclic Scaffolds
The indolin-2-one (or oxindole) framework is a privileged scaffold found in numerous natural products and biologically active molecules. nih.gov 5-Iodo-1-methylindolin-2-one provides a reliable entry point for synthesizing more elaborate heterocyclic systems, leveraging the reactivity of both the indolinone core and the C-I bond. ekb.eg
Spiro-oxindoles, which feature a spirocyclic center at the C3 position of the oxindole (B195798) ring, are of significant interest due to their presence in various natural products and their potential as pharmaceutical agents. nih.govresearchgate.net The synthesis of these complex three-dimensional structures represents a major challenge in organic chemistry. nih.gov
This compound, or its oxidized precursor 5-iodo-1-methylindoline-2,3-dione (B3283012), is a key starting material for creating such structures. For instance, it participates in a one-pot, three-component reaction with an arylamine (like p-toluidine) and isatoic anhydride (B1165640) in acetic acid to produce spiro-oxindole dihydroquinazolinones. researchgate.net This reaction constructs the spirocyclic framework efficiently, and the resulting products have shown potential as inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP), a target for cognitive enhancement drugs. researchgate.net
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| 5-Iodo-1-methylindoline-2,3-dione | p-toluidine, Isatoic anhydride, Acetic Acid (AcOH) | 5-Iodo-1-methyl-3'-(p-tolyl)-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione | 67% |
The development of stereoselective methods to produce spiro-oxindoles with multiple stereocenters is an area of active research, often employing organocatalysis to achieve high diastereoselectivity and enantioselectivity. nih.govnih.gov
Beyond spirocycles, this compound is a precursor for a variety of fused and bridged polycyclic systems. The iodoarene functionality is particularly suited for intramolecular cyclization reactions to form new rings. Strategies such as palladium-catalyzed intramolecular Heck cyclization and other C-H activation/C-N bond formation cascades are commonly used to synthesize complex indolines. ekb.eg
While direct examples starting from this compound are specific to particular synthetic targets, the general principle involves using the iodine as a linchpin for annulation strategies. For example, related o-iodoanilines are used in palladium/norbornene cooperative catalysis to construct C7-aminoindoline scaffolds through a cyclization reaction. rsc.org The synthesis of multi-substituted polycyclic aromatic compounds is a recognized challenge, and methods that build upon existing heterocyclic platforms like indolinones are highly valuable. chim.it
Spiro-Oxindole Derivatives
Integration into Modular Synthetic Strategies
A modular or "building block" approach to synthesis is highly desirable for creating libraries of related compounds for drug discovery and materials science. The this compound scaffold is exceptionally well-suited for such strategies. The C-I bond is a versatile functional group for a host of transition metal-catalyzed cross-coupling reactions. acs.org
This allows for the late-stage introduction of various substituents at the 5-position of the indolinone core. Reactions such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig (coupling with amines) reactions can be employed to "decorate" the scaffold. researchgate.netacs.org This modularity was demonstrated in the synthesis of IRAP inhibitors, where rapid microwave-assisted Suzuki-Miyaura cross-couplings were used to modify the 5-position of the spiro-oxindole ring system, leading to analogues with improved potency and solubility. researchgate.net
| Reaction Name | Coupling Partner | Group Introduced | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Aryl/Vinyl group (-R) | Pd(0) catalyst, Base |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Alkynyl group (-C≡C-R) | Pd(0) catalyst, Cu(I) co-catalyst, Base |
| Heck | Alkene (CH₂=CHR) | Vinyl group (-CH=CHR) | Pd(0) catalyst, Base |
| Buchwald-Hartwig | Amine (R₂NH) | Amino group (-NR₂) | Pd(0) catalyst, Ligand, Base |
This plug-and-play approach enables the systematic exploration of structure-activity relationships by allowing for the easy generation of a diverse set of analogues from a common intermediate.
Precursor for Advanced Organic Materials
The synthesis of organic materials with tailored electronic and photophysical properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on the construction of extended π-conjugated systems. Iodoarenes are fundamental building blocks in this field, as they readily undergo palladium-catalyzed cross-coupling reactions to extend conjugation. acs.org
Applications in Chemical Probe Synthesis and Derivatization
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function in a biological system. olemiss.edu The development of potent and selective probes is a critical step in drug discovery and chemical biology. olemiss.edu
This compound is a valuable starting point for the synthesis of such probes. Its utility was highlighted in the development of non-peptidic inhibitors for insulin-regulated aminopeptidase (IRAP), a potential target for treating cognitive disorders. researchgate.net Starting from 5-iodo-1-methylindoline-2,3-dione, a series of spiro-oxindole dihydroquinazolinones were synthesized. researchgate.net The iodo-substituted analogue served not only as a compound for biological testing but also as an intermediate for further derivatization via Suzuki-Miyaura coupling to explore structure-activity relationships and optimize properties like potency and solubility. researchgate.net This iterative process of synthesis and testing is fundamental to the development of effective chemical probes. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 5-Iodo-1-methylindolin-2-one, and how do reaction conditions influence yield?
The synthesis typically involves constructing the indolinone core followed by iodination at the 5-position and methyl group introduction. Key steps include:
- Indole framework formation : Cyclization of precursors like substituted anilines or ketones.
- Iodination : Electrophilic substitution using iodine sources (e.g., N-iodosuccinimide) under controlled conditions.
- Methylation : Alkylation agents (e.g., methyl iodide) for N-methylation. Critical parameters include temperature (60–80°C for iodination), solvent polarity (DMF or THF for solubility), and catalyst choice (e.g., Lewis acids for regioselectivity). Suboptimal conditions may reduce yields by 20–40% due to side reactions or incomplete substitution .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., iodine’s deshielding effect at C5) and methyl group integration.
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (iodine’s signature doublet).
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity.
- Melting Point Analysis : Consistency with literature values indicates purity. Multi-technique cross-validation is essential to rule out structural ambiguities .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular Docking : Simulate binding affinities with target proteins (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger. Focus on iodine’s halogen-bonding interactions.
- QSAR Models : Correlate substituent effects (e.g., iodine’s electronegativity) with bioactivity datasets.
- MD Simulations : Assess stability of ligand-target complexes over time. These methods prioritize candidates for experimental validation, reducing trial-and-error synthesis .
Q. What strategies optimize reaction parameters for synthesizing this compound with high purity?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for iodination efficiency.
- Temperature Gradients : Use microwave-assisted synthesis to accelerate reactions and minimize decomposition.
- Purification : Employ gradient column chromatography (hexane:EtOAc) or recrystallization (ethanol/water).
- Catalyst Optimization : Evaluate Pd/C or CuI for cross-coupling steps. Document yields and purity at each stage .
Q. How should researchers address contradictions in reported biological activities of this compound derivatives?
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. Inconsistent IC₅₀ values may arise from varying solubility or metabolic stability.
- Dose-Response Curves : Replicate assays with standardized protocols (e.g., MTT for cytotoxicity).
- Structural Reanalysis : Verify compound identity via NMR and HRMS to rule out impurities or misannotation .
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Biofilm Inhibition : Use crystal violet staining to quantify biofilm disruption.
- Time-Kill Kinetics : Monitor bactericidal effects over 24 hours. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cells to confirm selectivity .
Q. How can SAR studies explore modifications to the indolinone core of this compound?
- Substituent Variation : Replace iodine with Br/Cl or alter the methyl group to ethyl/propyl.
- Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro) at C4/C6 to modulate reactivity.
- Biological Testing : Compare IC₅₀ values across derivatives in target assays (e.g., kinase inhibition). Prioritize modifications that enhance potency while maintaining solubility .
Data Contradiction & Validation
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Detailed Experimental Logs : Record exact reagent ratios, reaction times, and purification steps.
- Open Data Sharing : Deposit raw NMR/MS files in public repositories (e.g., PubChem).
- Collaborative Validation : Partner with independent labs to replicate key findings. Transparent reporting mitigates discrepancies arising from methodological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
